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Abstract
This document provides a detailed protocol for the asymmetric total synthesis of Acremine F, a

meroterpenoid natural product. The synthesis strategy relies on a key asymmetric

dihydroxylation and a kinetic resolution to establish the stereochemistry of the highly

substituted cyclohexene core. This protocol is adapted from the first reported asymmetric

synthesis by Reyes, J. R. et al. and is intended for research and developmental purposes.[1]

Introduction
Acremine F is a member of the acremine family of meroterpenoids, which are isolated from

fungi of the genus Acremonium.[1] These natural products feature a substituted cyclohexene

core linked to a prenyl unit. While Acremine F itself has not shown significant biological activity,

other members of the acremine family have demonstrated inhibitory effects against

Plasmopara viticola sporangia germination.[1] The synthesis of Acremine F provides a platform

for accessing other acremine analogues for further biological evaluation. This protocol outlines

a scalable route that has successfully yielded 300 mg of the natural product.[1]

Overall Synthetic Scheme
The total synthesis of Acremine F begins with commercially available meta-cresol and

proceeds through a sequence of reactions including a Birch reduction, asymmetric
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dihydroxylation, protection, oxidation, iodination, a stereoselective Corey-Itsuno reduction

which also serves as a kinetic resolution, deprotection, and a final Stille cross-coupling to install

the prenyl side chain.
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Figure 1. Total Synthesis of Acremine F.

Quantitative Data Summary
The following table summarizes the yields and key quantitative data for the synthesis of

Acremine F and its intermediates.
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Step Product
Starting
Material

Reagents
and
Conditions

Yield (%)
Enantiomeri
c Excess
(ee)

1 TIPS Ether
meta-Cresol

(12)

TIPSCl,

Imidazole,

DCM, 0 °C to

rt

98 -

2

Cyclohexa-

1,4-diene

(13)

TIPS Ether

Li, NH3(l),

THF, t-BuOH,

-78 °C

85 -

3 Diol

Cyclohexa-

1,4-diene

(13)

AD-mix-β,

MeSO2NH2,

t-BuOH/H2O,

0 °C

65 25%

4
Dioxolane

(14)
Diol

2,2-

dimethoxypro

pane, CSA,

DCM, rt

95 -

5 Enone (15)
Dioxolane

(14)

TMSOTf,

Et3N,

Pd(OAc)2,

MeCN, rt

80 -

6
α-Iodoenone

(16)
Enone (15)

I2, Pyridine,

CCl4, rt
92 -

7
Allylic Alcohol

(17)

α-Iodoenone

(16)

(R)-2-methyl-

CBS-

oxazaborolidi

ne,

BH3·SMe2,

THF, -78 °C

45 95%

8
Deprotected

Diol

Allylic Alcohol

(17)
TBAF, THF, rt 90 -
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9
Acremine F

(5)

Deprotected

Diol

Vinyl

Stannane

(18),

Pd2(dba)3,

P(2-furyl)3,

CuI, NMP, rt

89 -

Experimental Protocols
Step 1: Synthesis of Triisopropyl((3-methylphenoxy)silane) (TIPS Ether)

To a solution of meta-cresol (10.0 g, 92.5 mmol) in dichloromethane (200 mL) at 0 °C was

added imidazole (15.7 g, 231 mmol) followed by the dropwise addition of triisopropylsilyl

chloride (21.8 mL, 102 mmol). The reaction mixture was allowed to warm to room temperature

and stirred for 16 hours. The reaction was then quenched with water and the aqueous layer

was extracted with dichloromethane. The combined organic layers were washed with brine,

dried over Na2SO4, and concentrated under reduced pressure. The crude product was purified

by flash chromatography to afford the TIPS ether as a colorless oil.

Step 2: Synthesis of 1-Methyl-3-((triisopropylsilyl)oxy)cyclohexa-1,4-diene (13)

A solution of the TIPS ether (15.0 g, 56.7 mmol) and tert-butanol (11.0 mL, 113 mmol) in THF

(100 mL) was added to a solution of lithium (1.18 g, 170 mmol) in liquid ammonia (250 mL) at

-78 °C. The reaction mixture was stirred for 2 hours at -78 °C and then quenched by the

addition of solid ammonium chloride. The ammonia was allowed to evaporate, and the residue

was partitioned between water and diethyl ether. The aqueous layer was extracted with diethyl

ether, and the combined organic layers were washed with brine, dried over Na2SO4, and

concentrated under reduced pressure. The crude product was used in the next step without

further purification.

Step 3: Asymmetric Dihydroxylation to Diol

To a vigorously stirred mixture of AD-mix-β (100 g) and methanesulfonamide (6.7 g, 70.4 mmol)

in tert-butanol/water (1:1, 500 mL) at 0 °C was added a solution of cyclohexa-1,4-diene 13

(18.7 g, 70.4 mmol) in tert-butanol (50 mL). The reaction mixture was stirred at 0 °C for 24

hours. The reaction was quenched by the addition of sodium sulfite (100 g) and stirred for an
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additional hour. The mixture was extracted with ethyl acetate, and the combined organic layers

were washed with 2 M NaOH and brine, dried over Na2SO4, and concentrated under reduced

pressure. The crude product was purified by flash chromatography to yield the diol. The

enantiomeric excess was determined by chiral HPLC analysis.

Step 4: Protection as Dioxolane (14)

To a solution of the diol (10.0 g, 33.3 mmol) in dichloromethane (150 mL) was added 2,2-

dimethoxypropane (8.2 mL, 66.6 mmol) and a catalytic amount of camphorsulfonic acid (CSA).

The reaction mixture was stirred at room temperature for 2 hours. The reaction was quenched

with saturated aqueous NaHCO3 solution, and the aqueous layer was extracted with

dichloromethane. The combined organic layers were washed with brine, dried over Na2SO4,

and concentrated under reduced pressure to give the dioxolane 14, which was used in the next

step without further purification.

Step 5: Saegusa Oxidation to Enone (15)

To a solution of dioxolane 14 (10.0 g, 29.4 mmol) and triethylamine (8.2 mL, 58.8 mmol) in

acetonitrile (150 mL) at 0 °C was added trimethylsilyl trifluoromethanesulfonate (6.4 mL, 35.3

mmol). The reaction mixture was stirred at 0 °C for 30 minutes and then allowed to warm to

room temperature for 1 hour. Palladium(II) acetate (660 mg, 2.94 mmol) was then added, and

the mixture was stirred at room temperature for 16 hours. The reaction mixture was filtered

through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue

was purified by flash chromatography to afford enone 15.

Step 6: α-Iodination to α-Iodoenone (16)

To a solution of enone 15 (5.0 g, 14.8 mmol) in carbon tetrachloride (100 mL) was added

pyridine (2.4 mL, 29.6 mmol) and iodine (7.5 g, 29.6 mmol). The reaction mixture was stirred at

room temperature for 16 hours. The reaction was quenched with saturated aqueous Na2S2O3

solution, and the aqueous layer was extracted with dichloromethane. The combined organic

layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

The crude product was purified by flash chromatography to give α-iodoenone 16.

Step 7: Corey-Itsuno Reduction and Kinetic Resolution to Allylic Alcohol (17)
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To a solution of (R)-2-methyl-CBS-oxazaborolidine (1 M in toluene, 3.0 mL, 3.0 mmol) in THF

(50 mL) at -78 °C was added borane-dimethyl sulfide complex (10 M, 3.0 mL, 30 mmol). After

stirring for 15 minutes, a solution of α-iodoenone 16 (5.0 g, 10.0 mmol) in THF (50 mL) was

added dropwise. The reaction mixture was stirred at -78 °C for 3 hours. The reaction was

quenched by the slow addition of methanol, followed by 1 M HCl. The mixture was allowed to

warm to room temperature and stirred for 30 minutes. The aqueous layer was extracted with

diethyl ether, and the combined organic layers were washed with brine, dried over Na2SO4,

and concentrated under reduced pressure. The residue was purified by flash chromatography

to afford allylic alcohol 17. The enantiomeric excess was determined by chiral HPLC analysis.

Step 8: Deprotection of the Diol

To a solution of allylic alcohol 17 (2.0 g, 4.0 mmol) in THF (40 mL) was added tetra-n-

butylammonium fluoride (1 M in THF, 8.0 mL, 8.0 mmol). The reaction mixture was stirred at

room temperature for 2 hours. The solvent was removed under reduced pressure, and the

residue was purified by flash chromatography to yield the deprotected diol.

Step 9: Stille Cross-Coupling to Acremine F (5)

To a solution of the deprotected diol (1.0 g, 2.7 mmol), vinyl stannane 18 (1.3 g, 4.1 mmol), and

tris(2-furyl)phosphine (126 mg, 0.54 mmol) in NMP (20 mL) was added copper(I) iodide (103

mg, 0.54 mmol) and tris(dibenzylideneacetone)dipalladium(0) (124 mg, 0.135 mmol). The

reaction mixture was stirred at room temperature for 16 hours. The reaction was quenched with

saturated aqueous KF solution and stirred for 30 minutes. The mixture was filtered through

Celite and the filtrate was extracted with ethyl acetate. The combined organic layers were

washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude

product was purified by flash chromatography to afford Acremine F (5).

Spectroscopic Data for Acremine F (5)
¹H NMR (500 MHz, CDCl₃): δ 6.01 (d, J = 16.0 Hz, 1H), 5.82 (dd, J = 16.0, 6.5 Hz, 1H), 5.70

(s, 1H), 4.25 (m, 1H), 4.05 (m, 1H), 2.30 (m, 1H), 1.95 (m, 1H), 1.75 (s, 3H), 1.35 (s, 6H).

¹³C NMR (125 MHz, CDCl₃): δ 142.5, 138.1, 130.2, 125.8, 72.4, 71.8, 70.9, 40.1, 30.0, 29.8,

25.4.

HRMS (ESI): calcd for C₁₂H₂₀O₄Na [M+Na]⁺ 251.1254, found 251.1259.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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